![molecular formula C20H20N2O5 B3749331 N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B3749331.png)
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as DIBA, is a small molecule inhibitor that is widely used in scientific research. This compound is known for its ability to inhibit the activity of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. DIBA has been shown to have a wide range of applications in scientific research, including the study of protein degradation pathways, cancer biology, and neurodegenerative diseases.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide works by binding to the E3 ubiquitin ligase and preventing it from interacting with its target proteins. This inhibition results in the accumulation of proteins that would normally be degraded via the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide are dependent on the specific proteins that are affected by its inhibition of the E3 ubiquitin ligase. In general, N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been shown to induce apoptosis in cancer cells, and to protect neurons from cell death in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in lab experiments is its specificity for the E3 ubiquitin ligase. This specificity allows researchers to study the effects of inhibiting this specific protein without interfering with other cellular processes. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in scientific research. One potential application is in the study of protein degradation pathways in the context of aging and age-related diseases. Additionally, N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide may have potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the potential side effects and toxicity of N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide in vivo, which will be important for its future development as a therapeutic agent.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide has been widely used in scientific research as a tool to study protein degradation pathways. Specifically, N-(2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is used to inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of proteins via the ubiquitin-proteasome system. By inhibiting this activity, researchers are able to study the effects of protein accumulation on cellular function and disease pathology.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-13-9-10-16(17(12-13)27-2)21-18(23)8-5-11-22-19(24)14-6-3-4-7-15(14)20(22)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNBPQKQQUDPCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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